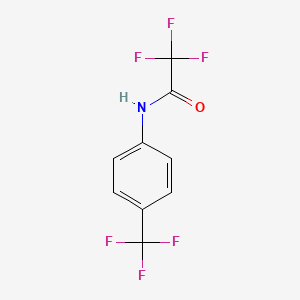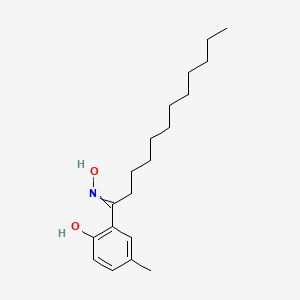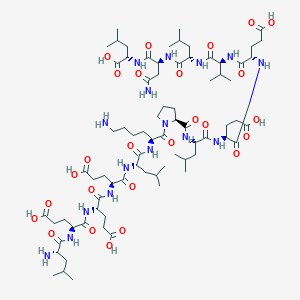
Tiflorex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiflorex, also known as flutiorex, is a stimulant amphetamine that was initially developed as an appetite suppressant in the 1970s. It is structurally related to fenfluramine and 4-MTA. Despite its potential, the development of this compound was eventually abandoned. The compound is known for its ability to suppress appetite and has been studied for its effects on the central nervous system .
Métodos De Preparación
The synthesis of Tiflorex involves several steps:
Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.
Henry Reaction: This intermediate undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.
FGI (Functional Group Interconversion): Using an iron catalyst in concentrated hydrochloric acid, the compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.
Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Tiflorex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the trifluoromethylthio group.
Common Reagents and Conditions: Reagents such as iron catalysts, hydrochloric acid, and formic acid are commonly used in these reactions.
Major Products: The major products formed from these reactions include norflutiorex and other derivatives.
Aplicaciones Científicas De Investigación
Tiflorex has been studied for various scientific research applications:
Chemistry: It is used in the study of trifluoromethylthiolation reactions and their applications in organic synthesis.
Biology: this compound has been investigated for its effects on appetite suppression and its potential use in treating obesity.
Medicine: The compound’s stimulant properties have been explored for potential therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The exact mechanism of action of Tiflorex has not been extensively studied. it is believed to act as a selective serotonin releasing agent and 5-HT2 receptor agonist, similar to related compounds such as fenfluramine and norfenfluramine. These actions result in appetite suppression and other central nervous system effects .
Comparación Con Compuestos Similares
Tiflorex is structurally related to several other compounds, including:
Fenfluramine: Known for its appetite suppressant properties, fenfluramine acts as a serotonin releasing agent.
Norfenfluramine: A metabolite of fenfluramine, it also acts on serotonin receptors.
4-MTA: Another stimulant amphetamine with similar effects on the central nervous system.
Propiedades
Número CAS |
53993-67-2 |
|---|---|
Fórmula molecular |
C12H16F3NS |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
Clave InChI |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
SMILES canónico |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
| 59173-25-0 | |
Sinónimos |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)




![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)





